N-ethyl-2,3,5-trifluoroaniline N-ethyl-2,3,5-trifluoroaniline
Brand Name: Vulcanchem
CAS No.: 1242962-47-5
VCID: VC2660558
InChI: InChI=1S/C8H8F3N/c1-2-12-7-4-5(9)3-6(10)8(7)11/h3-4,12H,2H2,1H3
SMILES: CCNC1=C(C(=CC(=C1)F)F)F
Molecular Formula: C8H8F3N
Molecular Weight: 175.15 g/mol

N-ethyl-2,3,5-trifluoroaniline

CAS No.: 1242962-47-5

Cat. No.: VC2660558

Molecular Formula: C8H8F3N

Molecular Weight: 175.15 g/mol

* For research use only. Not for human or veterinary use.

N-ethyl-2,3,5-trifluoroaniline - 1242962-47-5

Specification

CAS No. 1242962-47-5
Molecular Formula C8H8F3N
Molecular Weight 175.15 g/mol
IUPAC Name N-ethyl-2,3,5-trifluoroaniline
Standard InChI InChI=1S/C8H8F3N/c1-2-12-7-4-5(9)3-6(10)8(7)11/h3-4,12H,2H2,1H3
Standard InChI Key PFIGMTYJDCZRJF-UHFFFAOYSA-N
SMILES CCNC1=C(C(=CC(=C1)F)F)F
Canonical SMILES CCNC1=C(C(=CC(=C1)F)F)F

Introduction

Chemical Structure and Identification

N-ethyl-2,3,5-trifluoroaniline is characterized by the presence of three fluorine atoms attached to a benzene ring, along with an ethyl group attached to the nitrogen atom of the aniline functional group. The structural configuration creates a molecule with distinctive chemical and physical properties that make it valuable in various scientific applications.

Identification Parameters

ParameterValue
CAS Number1242962-47-5
Molecular FormulaC₈H₈F₃N
Molecular Weight175.15 g/mol
IUPAC NameN-ethyl-2,3,5-trifluoroaniline
Standard InChIInChI=1S/C8H8F3N/c1-2-12-7-4-5(9)3-6(10)8(7)11/h3-4,12H,2H2,1H3
Standard InChIKeyPFIGMTYJDCZRJF-UHFFFAOYSA-N
SMILESCCNC1=C(C(=CC(=C1)F)F)F
Canonical SMILESCCNC1=C(C(=CC(=C1)F)F)F
PubChem Compound50742599

The structural arrangement of atoms in N-ethyl-2,3,5-trifluoroaniline contributes to its unique reactivity patterns and physicochemical properties, making it distinct from other fluorinated aniline derivatives.

Physical Properties

The physical properties of N-ethyl-2,3,5-trifluoroaniline are crucial for understanding its behavior in different environments and applications. While specific experimental data for this compound is limited in the literature, computational methods have provided valuable insights into its properties.

Physical Parameters

PropertyValue
Number of Atoms20
Number of Bonds20
Number of Rotatable Bonds2
Number of Rings1
LogP2.6087
Polar Surface Area (PSA)12.03
Molar Refractivity (MR)40.4287

These physical parameters indicate that N-ethyl-2,3,5-trifluoroaniline has moderate lipophilicity (as indicated by the LogP value), which suggests good permeability across biological membranes. The relatively low polar surface area also supports this characteristic .

Synthesis Methods

The synthesis of N-ethyl-2,3,5-trifluoroaniline typically involves the selective alkylation of 2,3,5-trifluoroaniline. This process requires careful control of reaction conditions to achieve high yield and purity.

General Synthetic Route

The most common synthetic approach involves the alkylation of 2,3,5-trifluoroaniline with ethylating agents such as ethyl iodide. This reaction is typically conducted under controlled conditions to optimize yield and purity. The process generally involves:

  • Reaction of 2,3,5-trifluoroaniline with an ethylating agent (typically ethyl iodide)

  • Use of a base such as potassium carbonate to facilitate the reaction

  • Employment of an organic solvent like dimethylformamide (DMF)

  • Reaction at elevated temperatures for optimal yield

The parent compound, 2,3,5-trifluoroaniline (CAS: 363-80-4), serves as the primary starting material for this synthesis. It has a boiling point of 175°C, density of 1.409, and a flash point of 69°C, which are important parameters to consider during the synthesis process .

Applications

N-ethyl-2,3,5-trifluoroaniline has found applications across various scientific disciplines, primarily due to its unique structural features and chemical reactivity.

Applications Overview

FieldApplication
Materials ScienceUsed in the development of functional materials with specific electronic properties
Organic SynthesisValuable precursor for synthesizing more complex fluorinated compounds
PharmaceuticalsBuilding block for drug candidates with enhanced stability and bioavailability
AgrochemicalsComponent in the development of crop protection agents
OLED ResearchUtilized in the development of organic light-emitting diode materials

The presence of fluorine atoms in the molecule contributes significantly to its application profile. Fluorinated compounds are known for their enhanced stability, lipophilicity, and bioavailability, making them attractive in pharmaceutical applications.

Research Findings

Research on fluorinated anilines, including N-ethyl-2,3,5-trifluoroaniline, has highlighted their importance in regioselective reactions and their potential in drug discovery and materials science.

Key Research Points

Current research on N-ethyl-2,3,5-trifluoroaniline and related compounds has focused on several key areas:

  • The role of fluorine substitution in modulating electronic properties of aromatic systems

  • Structure-activity relationships in pharmaceutical applications

  • Reactivity patterns in organic synthesis

  • Potential as building blocks for functional materials

The unique electronic properties conferred by the fluorine atoms make this compound particularly interesting for applications requiring specific electron distribution patterns or hydrogen-bonding capabilities.

Comparison with Related Compounds

Understanding the differences between N-ethyl-2,3,5-trifluoroaniline and structurally related compounds provides valuable context for its chemical behavior and applications.

Structural Relatives

CompoundCAS NumberFormulaKey Difference
2,3,5-Trifluoroaniline363-80-4C₆H₄F₃NLacks ethyl group on nitrogen
2,4,5-Trifluoroaniline367-34-0C₆H₄F₃NDifferent fluorine position pattern
N-ethyl-aniline103-69-5C₈H₁₁NNo fluorine atoms
3,5-Di(trifluoromethyl)aniline328-74-5C₈H₅F₆NContains CF₃ groups instead of F atoms

The parent compound, 2,3,5-trifluoroaniline, shares the same fluorination pattern but lacks the ethyl group on the nitrogen atom. This structural difference significantly affects the compound's reactivity, particularly at the amino group, and influences its physical properties such as solubility and boiling point .

Hazard TypePotential Classification
Acute Toxicity (Oral)Harmful if swallowed
Acute Toxicity (Dermal)Harmful in contact with skin
Skin Corrosion/IrritationMay cause skin irritation
Eye Damage/IrritationMay cause serious eye irritation
Acute Toxicity (Inhalation)Harmful if inhaled
Target Organ ToxicityMay cause damage through prolonged or repeated exposure

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